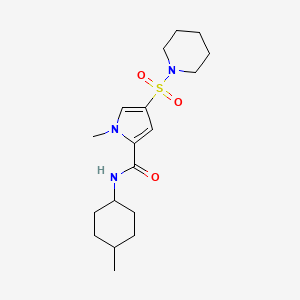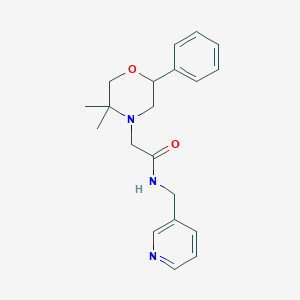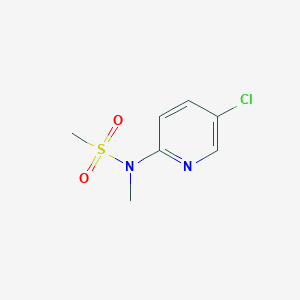![molecular formula C16H13FN2 B7562671 1-[(3-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562671.png)
1-[(3-Fluorophenyl)methyl]-3-phenylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Fluorophenyl)methyl]-3-phenylpyrazole, also known as FMP, is a chemical compound that belongs to the pyrazole class of compounds. FMP has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and agriculture.
Wirkmechanismus
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-3-phenylpyrazole is not fully understood, but it is believed to act by modulating the activity of certain receptors in the body. This compound has been shown to bind to the CB1 receptor, which is involved in the regulation of appetite, pain, and mood. This compound has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to modulate the activity of certain receptors in the body, such as the CB1 receptor. This compound has been investigated for its potential use as a pesticide due to its insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(3-Fluorophenyl)methyl]-3-phenylpyrazole is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory diseases. This compound has also been investigated for its potential use as a pesticide due to its insecticidal properties. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-[(3-Fluorophenyl)methyl]-3-phenylpyrazole. One potential direction is the development of this compound derivatives with improved solubility and potency. Another direction is the investigation of this compound as a potential treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound can also be investigated for its potential use as a pesticide in agriculture. Overall, the study of this compound has the potential to lead to the development of new drugs and pesticides with improved efficacy and safety.
Synthesemethoden
The synthesis of 1-[(3-Fluorophenyl)methyl]-3-phenylpyrazole involves the reaction of 3-phenylpyrazole with 3-fluorobenzyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The final product is obtained after purification using column chromatography or recrystallization. The yield of this compound is typically around 60-70%, and the purity can be determined using various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
1-[(3-Fluorophenyl)methyl]-3-phenylpyrazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and analgesic effects. It has also been investigated as a potential treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
In pharmacology, this compound has been shown to modulate the activity of certain receptors such as the CB1 receptor, which is involved in the regulation of appetite, pain, and mood. This compound has also been investigated for its potential use as a pesticide due to its insecticidal properties.
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2/c17-15-8-4-5-13(11-15)12-19-10-9-16(18-19)14-6-2-1-3-7-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYQYMPVXJTEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate](/img/structure/B7562599.png)

![4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide](/img/structure/B7562610.png)

![N-[2-chloro-4-[[2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetyl]amino]phenyl]-3-methylsulfonylbenzamide](/img/structure/B7562623.png)
![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide](/img/structure/B7562631.png)

![1-(1H-indol-3-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7562639.png)
![N-carbamoyl-3-methyl-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanamide](/img/structure/B7562642.png)
![N-carbamoyl-2-[[5-(ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-methylbutanamide](/img/structure/B7562644.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-isoquinolin-5-yl-5-methyltriazole-4-carboxamide](/img/structure/B7562646.png)

